2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
Description
2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid is a nitro-substituted imidazolidinyl trioxo compound with a carboxylic acid functional group. Its molecular formula is C₁₂H₉N₃O₇ (calculated based on structural analogs), featuring a 4-nitrobenzyl group attached to the imidazolidine core. The nitro group confers strong electron-withdrawing effects, influencing electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
2-[3-[(4-nitrophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O7/c16-9(17)6-14-11(19)10(18)13(12(14)20)5-7-1-3-8(4-2-7)15(21)22/h1-4H,5-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKVEPYBCUHZMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=O)N(C2=O)CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid involves several steps. One common synthetic route includes the reaction of 4-nitrobenzyl chloride with imidazolidine-2,4,5-trione in the presence of a base to form the intermediate 3-(4-nitrobenzyl)-2,4,5-trioxoimidazolidine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. specific industrial methods are not widely documented in the literature.
Chemical Reactions Analysis
2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and basic or acidic conditions depending on the desired transformation. Major products formed from these reactions include amines, substituted imidazolidines, and various derivatives of the acetic acid moiety .
Scientific Research Applications
2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The imidazolidinyl ring and acetic acid moiety can also participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The table below compares key structural analogs, highlighting substituent-driven differences:
*Estimated based on analogs.
Key Observations:
- Solubility : Nitro and trifluoromethyl groups reduce aqueous solubility due to hydrophobicity, whereas unsubstituted benzyl or ethyl groups may improve solubility .
- Reactivity : Halogenated derivatives (e.g., 3,4-dichlorobenzyl) exhibit increased stability, while nitro groups may facilitate redox-sensitive applications .
Sensor Technology
- Nitrobenzyl Probes : highlights nitrobenzyl-containing compounds (e.g., H2Tyr-4-nitro) as fluorescent sensors for halides and pH indicators. The target compound’s nitro group may enable similar dual-functionality via solvent-mediated electronic transitions .
- Halogenated Analogs : Chloro or fluoro substituents (e.g., 2-chlorobenzyl in ) are less likely to participate in fluorescence but may enhance binding specificity in hydrophobic environments.
Pharmaceutical and Material Science
Biological Activity
2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid (CAS Number: 175293-31-9) is a synthetic compound characterized by its complex structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C12H9N3O7
- Molecular Weight : 307.22 g/mol
- CAS Number : 175293-31-9
The compound features a nitrobenzyl group attached to a trioxoimidazolidine moiety, which significantly influences its biological properties.
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. Research indicates that this compound may exhibit similar activities due to the presence of the nitro group.
- Mechanism of Action : Nitro compounds often undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. For instance, nitroimidazole derivatives have been shown to generate toxic radicals that bind covalently to DNA, causing cell death .
Anti-inflammatory Activity
The anti-inflammatory potential of nitro compounds is also well-documented. The presence of the nitro group in this compound suggests it could modulate inflammatory pathways.
- Research Findings : Studies have demonstrated that nitro fatty acids can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β. These effects are attributed to the ability of these compounds to interact with key signaling proteins involved in inflammation .
Anticancer Activity
Emerging data suggest that nitro compounds may possess anticancer properties through various mechanisms.
- Case Studies : In vitro studies have shown that certain nitro derivatives can inhibit tumor cell proliferation by inducing apoptosis. For example, derivatives similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Molecular Formula | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|---|
| This compound | C12H9N3O7 | Yes | Yes | Yes |
| Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate | C14H13N3O7 | Yes | Moderate | Potential |
| Nitroimidazole Derivatives | Varies | Yes | Limited | Yes |
Q & A
Q. What are the optimal synthetic routes for 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of nitrobenzyl derivatives with imidazolidinone precursors. Key parameters include solvent polarity (e.g., methanol or DMSO), temperature (reflux at 100°C vs. room temperature), and catalyst selection. For example, refluxing in methanol with glacial acetic acid as a catalyst improves yield compared to ambient conditions . Design of experiments (DoE) methodologies, such as factorial design, can optimize variables like molar ratios and reaction time while minimizing trial numbers .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to verify proton environments and carbon frameworks, Infrared (IR) Spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), and Mass Spectrometry (MS) for molecular ion confirmation. Cross-referencing experimental spectra with computational predictions (e.g., density functional theory) enhances accuracy .
Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?
- Methodological Answer : The nitrobenzyl group is prone to reduction under acidic/basic conditions. Stability assays should monitor degradation via HPLC or UV-Vis spectroscopy under varying pH (2–12) and temperature (4–40°C). For example, storage at –20°C in anhydrous DMSO minimizes hydrolysis of the imidazolidinone ring .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding affinities and conformational stability. For instance, the nitro group’s electron-withdrawing effects may enhance interactions with catalytic residues in oxidoreductases. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values or selectivity profiles often arise from assay conditions (e.g., cell line variability, solvent interference). Standardize protocols using guidelines like the Minimum Information about a Bioactive Entity (MIABE) . Meta-analyses of dose-response curves and control experiments (e.g., counter-screening against related enzymes) isolate compound-specific effects .
Q. How can the compound’s reactivity be modified to enhance selectivity in multi-target pharmacological studies?
- Methodological Answer : Introduce substituents at the acetic acid moiety (e.g., methyl or fluorine groups) to sterically or electronically modulate interactions. For example, fluorination at the phenyl ring improves metabolic stability and target specificity, as seen in analogous triazole derivatives .
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and gradient elution (water/acetonitrile + 0.1% trifluoroacetic acid) resolves polar byproducts. For scale-up, centrifugal partition chromatography (CPC) offers higher throughput than traditional silica gel chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
